molecular formula C16H14ClN3O B1217275 2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one

2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B1217275
M. Wt: 299.75 g/mol
InChI Key: NZEIZTTWQRQFFV-UHFFFAOYSA-N
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Description

CGS-17867A, chemically known as 2-(4-chlorophenyl)-2,5,6,7,8,9-hexahydro-3H-pyrazolo[4,3-c]quinoline-3-one hydrochloride salt, is a tetrahydropyrazoloquinoline compound. It is related to the benzodiazepine receptor agonist CGS-9896. CGS-17867A is an effective inhibitor of flunitrazepam binding to the central benzodiazepine receptor, with an IC50 value of 1.0 nM .

Preparation Methods

The synthesis of CGS-17867A involves multiple steps, starting with the preparation of the core pyrazoloquinoline structure. The synthetic route typically includes the following steps:

Industrial production methods for CGS-17867A would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

CGS-17867A undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can further modify the hexahydroquinoline ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CGS-17867A has been extensively studied for its pharmacological properties. It is primarily used as a benzodiazepine receptor agonist with anxiolytic and anticonvulsant potential. Some of its key applications include:

Mechanism of Action

CGS-17867A exerts its effects by binding to the gamma-aminobutyric acid A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By acting as an agonist at this receptor, CGS-17867A enhances the inhibitory effects of gamma-aminobutyric acid, leading to anxiolytic and anticonvulsant effects. The compound’s interaction with the benzodiazepine binding site on the GABAA receptor is crucial for its pharmacological activity .

Comparison with Similar Compounds

CGS-17867A is unique among benzodiazepine receptor agonists due to its reduced propensity to produce sedative and muscle relaxant effects, which are commonly associated with classical benzodiazepines. Similar compounds include:

These compounds share structural similarities with CGS-17867A but differ in their pharmacological profiles and specific applications.

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C16H14ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h5-9,19H,1-4H2

InChI Key

NZEIZTTWQRQFFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl

Synonyms

2-(4-chlorophenyl)-2,3,6,7,8,9-hexahydropyrazolo(4,3-c)quinolin-3(5H)-one HCL
CGS 17867A
CGS-17867A

Origin of Product

United States

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